3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” is a complex organic compound that belongs to the 1,2,4-triazole series . It is a halogenated carbene, which means it contains a carbon atom with two non-bonded electrons and is bonded to a halogen . This compound is part of a broader class of compounds known as triazoles, which are nitrogen-containing heterocycles . Triazoles have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of “this compound” involves the use of halogen-containing heteroaromatic carbenes . These carbenes undergo a tandem induced reaction upon heating in organic solvents, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves multiple aromatic rings and functional groups . The compound contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This ring structure is able to accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .Scientific Research Applications
Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This research involved the synthesis of various 1,2,4-triazole derivatives, including those related to 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
New Triazole and Triazolothiadiazine Derivatives as Possible Antimicrobial Agents : This study synthesized novel 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, showing significant antimicrobial activity (Kaplancikli et al., 2008).
Facile Synthesis, Characterization and Pharmacological Activities of 1,2,4-Triazolo Derivatives : This research focused on the synthesis of 1,2,4-triazolo derivatives, showing substantial anti-inflammatory, analgesic, antioxidant, and antimicrobial activities (Chidananda et al., 2012).
Synthesis and Biological Activities of Some 3,6-Disubstituted Thiazolo Derivatives : The study synthesized thiazolo[3,2-b][1,2,4]triazole derivatives as antifungal agents, although they exhibited poor antifungal activities. However, they showed potential as anticonvulsant candidates (Erol et al., 1995).
Synthesis of New Heterocycles with Dicoordinated Phosphorus : This study involved the synthesis of 3-substituted 5,6-dihydrothiazolo[3,2-d][1,4,2]diazaphospholes and their benzo derivatives, which might offer insights into the properties of similar triazole-based compounds (Bansal et al., 1992).
Future Directions
The future directions for research on “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and the design of new drug candidates . The potential of these compounds in various fields such as pharmaceutical chemistry, agrochemistry, and materials science is vast .
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWBTIYYVQCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.